Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate
Description
Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.29 g/mol. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a nitro group and a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-5-6-14-8(7-9(13-14)15(17)18)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUKRNUKXLXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate typically involves the reaction of 5-nitro-2-propylpyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The reaction mixture is then stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd-C).
Substitution: Trifluoroacetic acid (TFA).
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Removal of the tert-butyl carbamate group to yield the corresponding amine.
Scientific Research Applications
Tert-butyl N-(5-nitro-2-propylpyrazol-3-yl)carbamate is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
